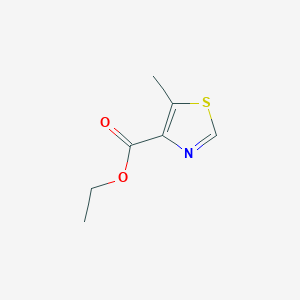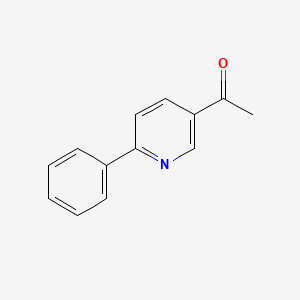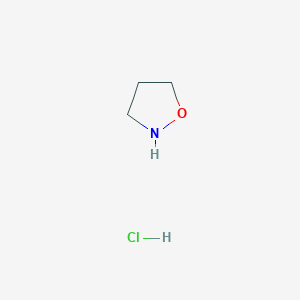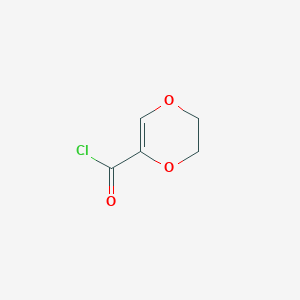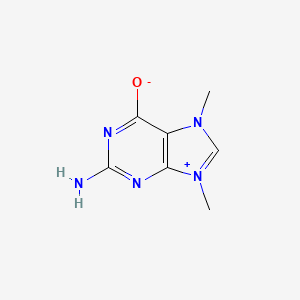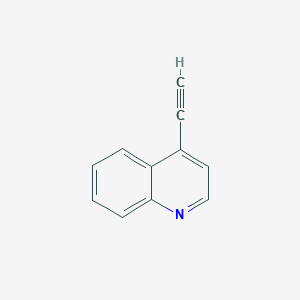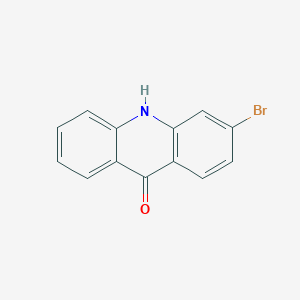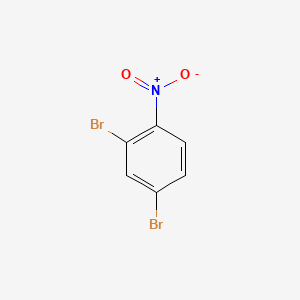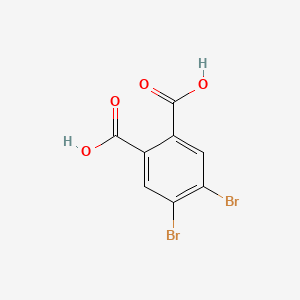
2'-Fluoro-2-phenylacetophenone
Overview
Description
2’-Fluoro-2-phenylacetophenone is an organic compound with the molecular formula C14H11FO. It is a derivative of acetophenone, where a fluorine atom is substituted at the 2’ position of the phenyl ring. This compound is typically found as a white to pale yellow crystalline solid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2-phenylacetophenone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride using aluminum chloride as a catalyst. Another method includes the reaction of fluoroarenes with phenylacetic acid in the presence of Lewis acids like boron trifluoride.
Industrial Production Methods: In an industrial setting, the preparation of 2’-Fluoro-2-phenylacetophenone may involve the use of magnesium chips, ethyl alcohol, and carbon tetrachloride solution. The reaction is initiated, followed by the addition of methyl tertiary butyl ether and diethyl malonate. The mixture is then refluxed, and fluorobenzoyl chloride is added to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-2-phenylacetophenone undergoes various chemical reactions, including:
Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles to form new carbon-carbon bonds.
Condensation Reactions: The compound can react with other carbonyl compounds to form more complex molecules.
Friedel-Crafts Reactions: The aromatic ring can be further substituted using Friedel-Crafts acylation or alkylation reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Addition: Common nucleophiles include Grignard reagents and organolithium compounds.
Condensation: Aldehydes and ketones are typical reactants in condensation reactions.
Friedel-Crafts: Aluminum chloride or other Lewis acids are used as catalysts.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic addition can yield alcohols, while condensation reactions can produce β-hydroxy ketones or α,β-unsaturated ketones.
Scientific Research Applications
2’-Fluoro-2-phenylacetophenone has several applications in scientific research:
Medicinal Chemistry: The presence of the fluorine atom and the ketone functional group may contribute to various biological activities.
Material Science: Fluorinated aromatic compounds are often used in the development of functional materials due to their unique properties.
Mechanism of Action
The mechanism of action of 2’-Fluoro-2-phenylacetophenone involves its interaction with various molecular targets and pathways. The fluorine atom can influence the electronic properties of the molecule, potentially altering its reactivity and interactions with biological targets. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that may interact with enzymes or receptors .
Comparison with Similar Compounds
Acetophenone: The parent compound, lacking the fluorine substitution.
4’-Fluoroacetophenone: A similar compound with the fluorine atom at the 4’ position.
2’-Chloro-2-phenylacetophenone: A compound with a chlorine atom instead of fluorine at the 2’ position.
Uniqueness: 2’-Fluoro-2-phenylacetophenone is unique due to the presence of the fluorine atom at the 2’ position, which can significantly alter its electronic properties and reactivity compared to non-fluorinated or differently substituted acetophenones.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKNRBRFLQSIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507113 | |
| Record name | 1-(2-Fluorophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77294-82-7 | |
| Record name | 1-(2-Fluorophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
